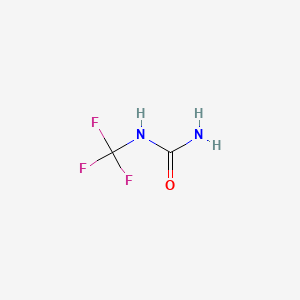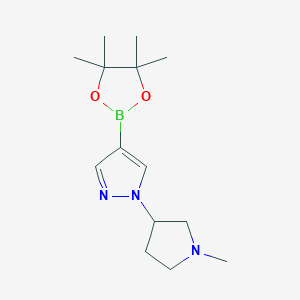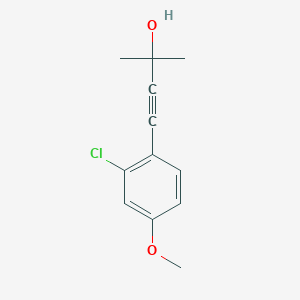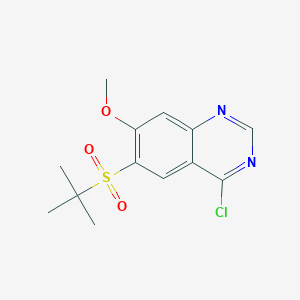
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a tert-butylsulfonyl group at the 6th position, a chlorine atom at the 4th position, and a methoxy group at the 7th position of the quinazoline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline typically involves multi-step organic reactions
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tert-butylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Methoxylation and Demethoxylation: The methoxy group can be involved in demethylation reactions to form hydroxyl derivatives or further methoxylation to introduce additional methoxy groups.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation, lithium aluminum hydride for reduction).
Wissenschaftliche Forschungsanwendungen
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tert-butylsulfonyl group can enhance the compound’s binding affinity and selectivity, while the chloro and methoxy groups can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline include other quinazoline derivatives with different substituents. For example:
4-Chloroquinazoline: Lacks the tert-butylsulfonyl and methoxy groups, resulting in different chemical and biological properties.
6-Methoxyquinazoline: Lacks the tert-butylsulfonyl and chloro groups, which can affect its reactivity and applications.
4-Chloro-6-methoxyquinazoline: Lacks the tert-butylsulfonyl group, which can influence its binding affinity and selectivity in biological systems.
The presence of the tert-butylsulfonyl group in this compound imparts unique properties, such as increased stability and enhanced binding interactions, making it distinct from other quinazoline derivatives.
Eigenschaften
Molekularformel |
C13H15ClN2O3S |
|---|---|
Molekulargewicht |
314.79 g/mol |
IUPAC-Name |
6-tert-butylsulfonyl-4-chloro-7-methoxyquinazoline |
InChI |
InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3 |
InChI-Schlüssel |
SRCGLNSSSINORI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




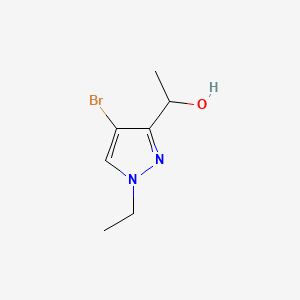
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
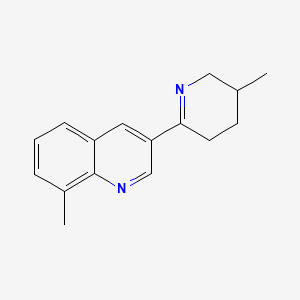
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)



![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
